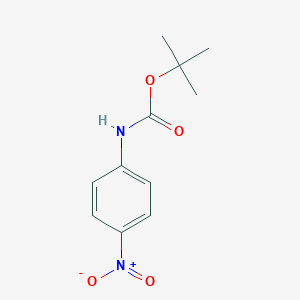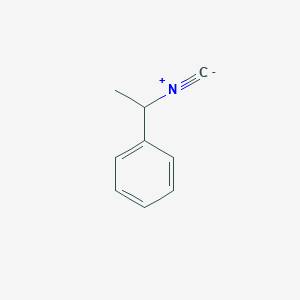
(1-异氰基乙基)苯
描述
(1-Isocyanoethyl)benzene is an organic compound with the chemical formula C9H9NThis compound is a colorless liquid with a density of 0.965 g/mL and a boiling point of 98°C at 13.5018 mmHg . It is relatively stable at room temperature but should be stored away from prolonged exposure to sunlight.
科学研究应用
(1-Isocyanoethyl)benzene has several applications in scientific research:
Chemistry: It is used as an intermediate in organic synthesis and in the synthesis of various organic compounds.
Biology: The compound can be used in the study of enzyme mechanisms and protein-ligand interactions.
作用机制
Target of Action
Isocyanides, in general, are known for their metal coordinating properties . This suggests that (1-Isocyanoethyl)benzene may interact with metal ions or metal-containing proteins in the body.
Mode of Action
Isocyanides are known to exhibit potent biological activity as antibacterial, antifungal, antimalarial, antifouling, and antitumoral compounds . This suggests that (1-Isocyanoethyl)benzene may interact with its targets, leading to changes that inhibit the growth or function of certain cells or organisms.
Pharmacokinetics
The compound’s molecular weight of 13118 Da suggests that it may be absorbed and distributed throughout the body. The compound’s water solubility is reported to be insoluble , which could impact its bioavailability and distribution.
Result of Action
Given the known biological activity of isocyanides, it is likely that the compound’s action results in the inhibition of growth or function in certain cells or organisms .
Action Environment
Environmental factors can influence the action, efficacy, and stability of (1-Isocyanoethyl)benzene. For instance, the compound’s boiling point is 98 °C , suggesting that it is stable under normal physiological conditions. Its insolubility in water may limit its distribution in aqueous environments within the body.
生化分析
Cellular Effects
It is hypothesized that the compound may influence cell function, potentially impacting cell signaling pathways, gene expression, and cellular metabolism
Temporal Effects in Laboratory Settings
Information on the compound’s stability, degradation, and long-term effects on cellular function observed in in vitro or in vivo studies is currently lacking .
准备方法
The preparation of (1-Isocyanoethyl)benzene can be achieved through the reaction of methylbenzyl bromide with isonitrile. The specific steps are as follows :
- Methylbenzyl bromide is heated to react with isonitrile in an appropriate solvent.
- The resulting product is purified by distillation or other technical means.
In industrial settings, the synthesis of isocyanides often involves the dehydration of formamides. This method can be adapted for the preparation of (1-Isocyanoethyl)benzene by using phosphorus oxychloride and a tertiary nitrogen base such as triethylamine in dichloromethane .
化学反应分析
(1-Isocyanoethyl)benzene undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding isocyanates.
Reduction: Reduction reactions can convert (1-Isocyanoethyl)benzene to amines.
Substitution: It can participate in nucleophilic substitution reactions, where the isocyanide group is replaced by other nucleophiles.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium azide. The major products formed from these reactions depend on the specific reagents and conditions used .
相似化合物的比较
(1-Isocyanoethyl)benzene can be compared with other similar compounds, such as:
Benzyl isocyanide: Similar in structure but lacks the methyl group on the ethyl chain.
Phenyl isocyanide: Contains a phenyl group directly attached to the isocyanide group without the ethyl spacer.
Alpha-methylbenzyl isocyanide: Another name for (1-Isocyanoethyl)benzene, highlighting its structural similarity to benzyl isocyanide with an additional methyl group.
The uniqueness of (1-Isocyanoethyl)benzene lies in its specific structure, which allows for distinct reactivity and applications in various fields .
属性
IUPAC Name |
1-isocyanoethylbenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9N/c1-8(10-2)9-6-4-3-5-7-9/h3-8H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KCCAPMXVCPVFEH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CC=C1)[N+]#[C-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30334188 | |
| Record name | (1-isocyanoethyl)benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30334188 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
131.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
17329-20-3 | |
| Record name | (1-isocyanoethyl)benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30334188 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What makes (1-isocyanoethyl)benzene unique in its interaction with rhodium(II) complexes compared to other similar ligands?
A1: The research paper focuses on the interaction of various ligands with two types of rhodium(II) complexes: rhodium(II) tetraformamidinate and rhodium(II) tetracarboxylates. Interestingly, (1-isocyanoethyl)benzene selectively binds with rhodium(II) tetraformamidinate but not with rhodium(II) tetracarboxylates. [] This selectivity is in contrast to other ligands with functional groups like hydroxyl, sulfhydryl, isocyanate, and isothiocyanate, which do not bind with rhodium(II) tetraformamidinate but form adducts with rhodium(II) tetracarboxylates. [] This suggests that the steric and electronic properties of (1-isocyanoethyl)benzene, specifically the presence of the isonitrile group and its position within the molecule, play a crucial role in its selective binding affinity towards rhodium(II) tetraformamidinate. Further research, potentially involving computational modeling and analysis of binding energies, could provide deeper insights into this specific interaction.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


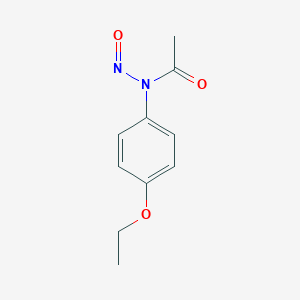
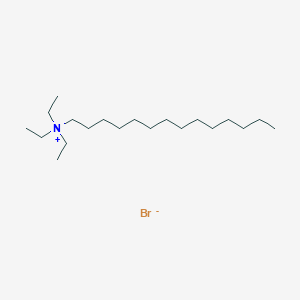
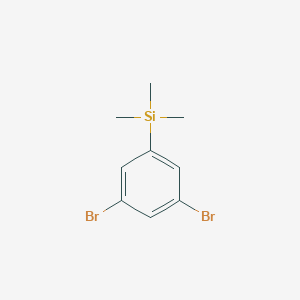
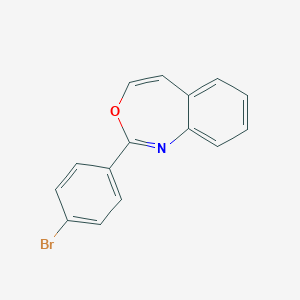
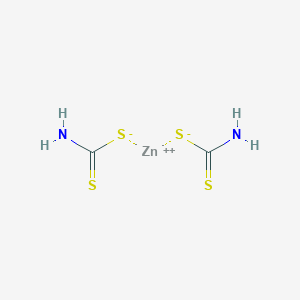
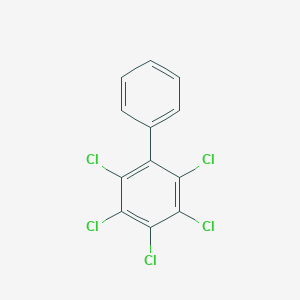


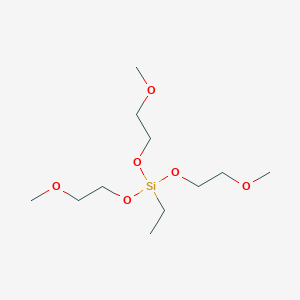

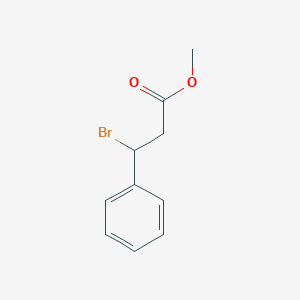
![Ethyl benzo[c]cinnoline-4-carboxylate](/img/structure/B96234.png)
